![molecular formula C10H5BrF3N B1287379 4-Bromo-8-(trifluoromethyl)quinoline CAS No. 260973-10-2](/img/structure/B1287379.png)
4-Bromo-8-(trifluoromethyl)quinoline
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Overview
Description
4-Bromo-8-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H4BrF3N . It is a solid substance and is often used in early discovery research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Bromo-8-(trifluoromethyl)quinoline, has been a subject of interest due to their broad range of activities . The 2,8-bis(trifluoromethyl)-4-vinylquinoline, a key intermediate in the synthesis of potent antimalarial agents, was prepared in good yield (87%) by a direct Suzuki–Miyaura cross-coupling reaction of 4-bromo-2,8-bis(trifluoromethyl)-quinoline with vinylboronic acid MIDA ester .Molecular Structure Analysis
The molecular weight of 4-Bromo-8-(trifluoromethyl)quinoline is 290.08 . The structure of this compound was established through X-ray crystal structure analysis .Physical And Chemical Properties Analysis
4-Bromo-8-(trifluoromethyl)quinoline is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 289.2±35.0 °C at 760 mmHg, and a flash point of 128.7±25.9 °C .Scientific Research Applications
Medicinal Chemistry Research
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 4-Bromo-8-(trifluoromethyl)quinoline, as a derivative of quinoline, could be used in medicinal chemistry research for future drug development .
Pharmacological Applications
Functionalized quinoline motifs, including 4-Bromo-8-(trifluoromethyl)quinoline, have substantial efficacies in pharmacological applications . They are used in in vivo and in vitro screening, which may pave the way for novel drug development .
Synthesis of Schiff Bases
Quinoline derivatives, including 4-Bromo-8-(trifluoromethyl)quinoline, can undergo a condensation reaction when treated with 4-(trifluoromethyl) aniline and other substituted anilines to access Schiff bases . This process is facilitated by the use of ethanol solvent and heterogeneous catalysis in glacial CH3COOH .
Laboratory Chemicals
4-Bromo-8-(trifluoromethyl)quinoline can be used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab .
Spectral Analysis
4-Bromo-8-(trifluoromethyl)quinoline can be used in spectral analysis . It can be used to access all the tools needed for spectral analysis and structure drawing & publishing .
Material Science Research
Scientists with experience in areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others can use 4-Bromo-8-(trifluoromethyl)quinoline . It can be used in the synthesis of new materials and the study of their properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption .
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is generally recommended to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4-bromo-8-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLWNTMVQORUCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611896 |
Source
|
Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
260973-10-2 |
Source
|
Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 260973-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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